molecular formula C8H13NO2 B13339581 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B13339581
M. Wt: 155.19 g/mol
InChI Key: NMDXIAMTGNYMEM-UHFFFAOYSA-N
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Description

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound that features a unique structural framework. This compound is part of a class of sterically constrained amino acids, which are known for their rigid molecular structures. These compounds are of significant interest in the fields of chemistry, biochemistry, and drug design due to their potential to act as efficient and selective ligands for various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings in the spirocyclic structure . The reaction conditions often include the use of basic or acidic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be challenging due to the need for precise control over reaction conditions and the removal of by-products . Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to improve yield and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential in drug design, particularly in the development of peptidomimetic drugs that mimic the structure and function of peptides.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise spatial orientation of functional groups, enhancing its binding affinity and selectivity for biological targets. This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoisobutyric acid: A naturally occurring amino acid with a sterically constrained structure.

    2-Azetidinecarboxylic acid: Another naturally occurring amino acid with a four-membered ring structure.

    2,4-Methanoproline: A synthetic amino acid with a rigid polycyclic structure.

Uniqueness

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is unique due to its spirocyclic scaffold, which provides a distinct spatial arrangement of functional groups. This structural feature enhances its potential as a ligand for biological targets, making it a valuable compound in drug design and other scientific research applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-9-4-8(5-9)2-6(3-8)7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

NMDXIAMTGNYMEM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CC(C2)C(=O)O

Origin of Product

United States

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